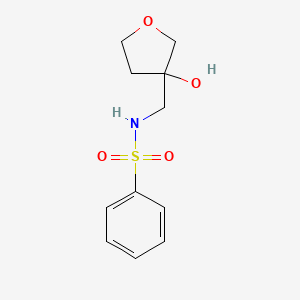

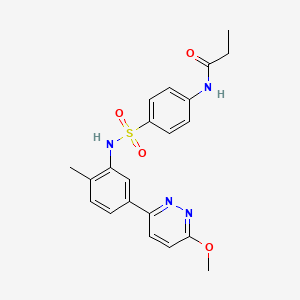

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazoles are a type of organic compound in the azole family, which also includes other heterocyclic compounds like imidazoles, thiazoles, and oxazoles. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition of nitrile oxides and alkynes . Another common method is the cyclodehydration of β-hydroxy hydroxamic acids .Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The 3,4-dimethoxyphenyl group indicates a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure and functional groups. They are generally stable under normal conditions .科学的研究の応用

Synthetic Methodologies and Chemical Transformations

Isoxazoline derivatives, including compounds structurally related to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, for example, is achieved through multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. This methodology highlights the versatility and potential of isoxazoline compounds in synthetic organic chemistry, offering pathways for the development of new chemical entities with enhanced biological activities (Laroum et al., 2019).

Biological Activities and Therapeutic Potential

Isoxazoline derivatives are recognized for their anticancer properties, underscoring the importance of these compounds in medicinal chemistry. These compounds, found in natural sources, have been identified as potential chemotherapeutic candidates due to their structural-activity relationships and the influence of stereochemical aspects on their anticancer activity. The exploration of isoxazoline-containing natural products as anticancer agents suggests a promising avenue for the development of novel anticancer drugs, pointing towards the therapeutic relevance of compounds like 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide (Kaur et al., 2014).

Neuroplasticity and Antidepressant Effects

Research on neuroplasticity as a convergent mechanism of ketamine and classical psychedelics, including compounds that modulate glutamate or serotonin receptors, reveals the potential neurobiological impact of isoxazoline derivatives. These compounds might induce synaptic, structural, and functional changes, suggesting their potential application in developing treatments for depression and other mood disorders. The implications for adaptive rewiring of pathological neurocircuitry provide a neuroplasticity-focused framework for understanding the therapeutic effects of isoxazoline derivatives (Aleksandrova & Phillips, 2021).

作用機序

Target of Action

The compound, 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide, primarily targets the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction results in the activation of the receptor, which in turn triggers a series of biochemical reactions within the cell.

Biochemical Pathways

The activation of alpha7nAChR initiates a cascade of events that lead to the depolymerization of beta-amyloid . Beta-amyloid is a peptide that forms plaques in the brain, which are characteristic of Alzheimer’s disease. By depolymerizing beta-amyloid, the compound reduces the toxic effect of this peptide on nerve cells .

Pharmacokinetics

Similar compounds with dimethoxybenzene structures have been shown to undergo oxidative deamination, leading to various metabolites

Result of Action

The compound has been shown to have neuroprotective effects. It improves the toxicity of nerve cells and has good anti-inflammatory activity . Moreover, it can directly act on amyloid protein, reducing its toxic effect on nerve cells . In animal experiments, the compound has been shown to effectively improve learning ability and memory .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-16-15(18)9-11-8-13(21-17-11)10-5-6-12(19-2)14(7-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZHZYFBHYKNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)